Dehydrozingeronolol

Description

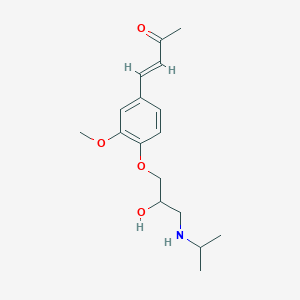

Structure

2D Structure

3D Structure

Properties

CAS No. |

158102-53-5 |

|---|---|

Molecular Formula |

C17H25NO4 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(E)-4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]but-3-en-2-one |

InChI |

InChI=1S/C17H25NO4/c1-12(2)18-10-15(20)11-22-16-8-7-14(6-5-13(3)19)9-17(16)21-4/h5-9,12,15,18,20H,10-11H2,1-4H3/b6-5+ |

InChI Key |

XKTLOGVOVJLGKR-AATRIKPKSA-N |

SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |

Isomeric SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)/C=C/C(=O)C)OC)O |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |

Synonyms |

4-(4'-(2-hydroxy-3-(isopropylamino)propoxy)-3'-methoxyphenyl)-3-buten-2-one 4-DZPN dehydrozingeronolol |

Origin of Product |

United States |

Biosynthetic Pathways of Dehydrozingeronolol

Proposed Biosynthetic Routes to Dehydrozingeronolol

The proposed biosynthesis of this compound commences with the amino acid L-phenylalanine, which serves as the primary precursor. wikipedia.orgmdpi.com The pathway proceeds through a series of enzymatic reactions characteristic of the general phenylpropanoid pathway to generate key intermediates.

The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is subsequently hydroxylated to form p-coumaric acid. wikipedia.orgfrontiersin.org This is then activated to its CoA-thioester, p-coumaroyl-CoA. wikipedia.org Further hydroxylation and methylation steps lead to the formation of feruloyl-CoA, a critical branch-point intermediate in the biosynthesis of many phenolic compounds, including the likely precursors to this compound. wikipedia.orgoup.com

From feruloyl-CoA, the pathway is proposed to proceed through a chain-shortening reaction, analogous to pathways observed in vanillin (B372448) biosynthesis, to yield vanillin (4-hydroxy-3-methoxybenzaldehyde). oup.commdpi.comgoogle.com Subsequent enzymatic modifications, likely involving aldol (B89426) condensation-type reactions and reductions, are hypothesized to extend the side chain and introduce the hydroxyl group and the double bond characteristic of this compound's structure. This proposed route is based on the common metabolic grid of phenylpropanoid derivatives found in plants.

Enzymology and Genetic Basis of this compound Biosynthesis

The enzymes and corresponding genes involved in the proposed biosynthetic pathway for this compound are presumed to be homologous to those identified in the biosynthesis of gingerols and other related phenylpropanoids in ginger and other plants. frontiersin.orgd-nb.inforesearchgate.net The key enzymatic steps are catalyzed by well-characterized enzyme families.

Table 1: Proposed Enzymes and Genes in this compound Biosynthesis

| Step | Enzyme | Abbreviation | Gene Family | Function |

|---|---|---|---|---|

| 1 | Phenylalanine ammonia-lyase | PAL | PAL | Converts L-phenylalanine to cinnamic acid. wikipedia.orgfrontiersin.org |

| 2 | Cinnamate 4-hydroxylase | C4H | CYP73A (Cytochrome P450) | Hydroxylates cinnamic acid to p-coumaric acid. wikipedia.orgresearchgate.net |

| 3 | 4-Coumarate:CoA ligase | 4CL | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. wikipedia.orgfrontiersin.org |

| 4 | p-Coumaroyl shikimate transferase | CST | CST | Transfers the p-coumaroyl group to shikimate. wikipedia.org |

| 5 | p-Coumaroyl 5-O-shikimate 3'-hydroxylase | C3'H | CYP98A (Cytochrome P450) | Hydroxylates the p-coumaroyl moiety to a caffeoyl group. wikipedia.orgresearchgate.net |

| 6 | Caffeoyl-CoA O-methyltransferase | CCoAOMT | CCoAOMT | Methylates caffeoyl-CoA to form feruloyl-CoA. wikipedia.orgfrontiersin.org |

| 7 | Polyketide Synthase | PKS | PKS | Believed to be involved in the condensation and extension of the side chain. wikipedia.orgnih.gov |

Transcriptome analyses of Zingiber officinale have identified numerous genes encoding these enzymes, and their expression levels often correlate with the accumulation of gingerols and other phenylpropanoids. frontiersin.orgd-nb.infonih.gov It is highly probable that isoforms of these enzymes are responsible for the biosynthesis of this compound. The regulation of these genes is complex, often influenced by developmental stage and environmental stimuli. frontiersin.orgnih.gov

Precursor Incorporation and Metabolic Flux Analysis in this compound Production

Direct studies on precursor incorporation and metabolic flux analysis (MFA) for this compound are not extensively documented. However, insights can be drawn from studies on related biosynthetic pathways. Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system, providing a detailed understanding of cellular metabolism. wikipedia.orgrsc.orgnih.gov

In the context of phenylpropanoid biosynthesis, isotope-labeling experiments are a key component of MFA. creative-proteomics.comnih.gov For instance, feeding plants or cell cultures with stable isotope-labeled precursors, such as ¹³C-L-phenylalanine, allows for the tracing of carbon atoms as they are incorporated into downstream metabolites. mdpi.com This approach has been instrumental in confirming the phenylpropanoid pathway as the origin of compounds like vanillin. mdpi.com

While specific flux data for this compound is unavailable, MFA applied to related pathways in microorganisms engineered for vanillin production has been used to identify metabolic bottlenecks and optimize yields. wikipedia.org This involves creating a stoichiometric model of the metabolic network and using isotope labeling data to calculate the flow of metabolites through different pathways. wikipedia.orgnih.gov Such an approach could theoretically be applied to a native or engineered organism producing this compound to understand and potentially enhance its production. The analysis would quantify the flux from primary metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway) into the shikimate and phenylpropanoid pathways, ultimately leading to the target compound.

Pharmacological Activities and Molecular Mechanisms of Dehydrozingeronolol

Investigation of Adrenergic Receptor Interactions

Dehydrozingeronolol (DZPN) has demonstrated notable interactions with adrenergic receptors, which are key components of the sympathetic nervous system. wikipedia.org These receptors are broadly classified into alpha (α) and beta (β) types, each with further subtypes that mediate various physiological responses. revespcardiol.orgiosrjournals.org

Beta-Adrenoceptor Antagonism Profiling

This compound exhibits properties of a beta-adrenoceptor antagonist, also known as a beta-blocker. nih.govcleancompetition.org Beta-blockers function by binding to beta-adrenergic receptors and preventing their activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.orgcleancompetition.org This action leads to a reduction in heart rate and the force of cardiac contraction. wikipedia.org

In studies with anesthetized normotensive rats, administration of this compound resulted in a dose-dependent decrease in heart rate (bradycardia). nih.gov Furthermore, it effectively inhibited the increase in heart rate (tachycardia) induced by the beta-agonist isoproterenol (B85558). nih.gov This antagonistic activity was also observed in isolated tissue preparations, where this compound counteracted the positive chronotropic effects of isoproterenol in guinea-pig right atria. nih.gov Additionally, it blocked the relaxation responses induced by isoproterenol in isolated rat uterus horns, a response mediated by beta-2 adrenergic receptors. nih.govuniprot.org Notably, at high concentrations, this compound showed a mild direct depressant effect on the heart and did not exhibit intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the receptor in the absence of an agonist. wikipedia.orgnih.gov

Alpha-Adrenoceptor Modulatory Effects

In contrast to its significant beta-blocking activity, this compound displayed no blocking effect on the arterial pressor responses induced by the alpha-1 adrenergic agonist phenylephrine (B352888) in anesthetized rats. nih.govnih.gov Alpha-1 adrenergic receptors are primarily involved in vasoconstriction, leading to an increase in blood pressure. nih.gov The lack of an effect against a phenylephrine challenge suggests that this compound does not significantly antagonize alpha-1 adrenoceptors. nih.gov

Subtype Selectivity Analysis of this compound

The adrenergic receptor family consists of several subtypes, and the selectivity of a drug for these subtypes can determine its specific physiological effects. revespcardiol.orgiosrjournals.org Radioligand binding studies have been employed to assess the affinity of this compound for different beta-adrenoceptor subtypes. nih.gov These studies help in understanding the compound's preference for beta-1 receptors, which are predominantly found in the heart, versus beta-2 receptors, which are more widespread and are located in tissues such as the lungs and uterus. wikipedia.orgemory.edu

In Vitro Pharmacological Characterization

The pharmacological profile of this compound has been further elucidated through in vitro studies, which allow for a detailed examination of its interaction with receptors and its functional effects in a controlled environment. iworx.com

Receptor Binding Affinity Studies

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. nih.govfrontiersin.org In the case of this compound, competitive binding studies were conducted using [3H]dihydroalprenolol, a radiolabeled beta-antagonist, to assess its ability to displace this ligand from beta-adrenoceptor binding sites. nih.gov

The results of these studies established an order of potency for beta-adrenoceptor antagonists. nih.gov

Table 1: Potency of Beta-Adrenoceptor Antagonists

| Compound | Potency |

|---|---|

| (-)Propranolol | >> |

| This compound | >= |

This indicates that while (-)propranolol has a much higher affinity for beta-adrenoceptors, this compound's affinity is greater than or equal to that of atenolol, a known beta-1 selective blocker. nih.gov

Functional Assays in Isolated Tissue Preparations

Functional assays using isolated tissues provide valuable information about the physiological response elicited by a compound. nih.govreprocell.comnih.gov For this compound, such assays have confirmed its beta-blocking activity. nih.gov

In isolated guinea-pig right atria, this compound antagonized the positive chronotropic (heart rate-increasing) effects of isoproterenol. nih.gov In isolated rat uterus horns, it blocked the relaxation responses induced by isoproterenol, which are mediated by beta-2 adrenergic receptors. nih.govuniprot.org These findings from isolated tissue preparations are consistent with the in vivo data and further solidify the characterization of this compound as a beta-adrenoceptor antagonist. nih.gov

Table 2: Summary of Functional Assays for this compound

| Tissue Preparation | Agonist | Observed Effect of this compound |

|---|---|---|

| Guinea-Pig Isolated Right Atria | (-)Isoproterenol | Antagonized positive chronotropic effects nih.gov |

Modulation of Signal Transduction Pathways by this compound

Signal transduction pathways are intricate communication networks that govern fundamental cellular activities. The ability of exogenous compounds to modulate these pathways is a cornerstone of modern pharmacology. Research into this compound and its related compounds has revealed specific interactions with key signaling cascades, particularly those involved in adrenergic signaling and inflammatory responses.

This compound (DZPN), a derivative of dehydrozingerone (B89773), has been identified as a beta-adrenoceptor blocking agent. nih.gov This activity demonstrates its capacity to interfere with the signal transduction pathway mediated by β-adrenergic receptors. In preclinical studies, this compound was shown to inhibit the tachycardia induced by isoproterenol, a known β-adrenoceptor agonist. nih.govresearchgate.net However, it did not block the pressor responses induced by phenylephrine, an α-adrenoceptor agonist, indicating its selectivity for the β-adrenergic signaling pathway. nih.govresearchgate.net

Further in vitro experiments have substantiated these findings. This compound effectively antagonized the positive chronotropic (heart rate increasing) effects of isoproterenol in isolated guinea pig atria and counteracted the relaxation responses induced by the same agonist in isolated rat uterus horns. nih.govresearchgate.net The mechanism of this blockade involves competitive binding to β-adrenoceptors. Studies have shown that this compound competes with ligands like [3H]dihydroalprenolol for these receptor binding sites. nih.gov

Significant research has also been conducted on its parent compound, Dehydrozingerone (DHZ), which provides insight into the potential mechanisms for this class of molecules. researchgate.net Studies have demonstrated that Dehydrozingerone ameliorates inflammatory responses by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.govnih.gov The NF-κB signaling cascade plays a pivotal role in activating the expression of genes related to inflammation. nih.gov Research showed that Dehydrozingerone treatment inhibited the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated cells. nih.gov

Similarly, the MAPK pathway, which is involved in cellular stress responses and inflammation, is a target of Dehydrozingerone. mdpi.comassaygenie.com Investigations revealed that Dehydrozingerone could decrease the phosphorylation of p38 MAPK, a key kinase in this pathway, in response to inflammatory stimuli. nih.gov The modulation of these pathways by Dehydrozingerone leads to a significant reduction in the expression and release of inflammatory cytokines and chemokines. nih.gov

Research Findings on Signal Pathway Modulation

| Compound | Signaling Pathway | Key Molecular Target/Event | Observed Effect | Reference |

|---|---|---|---|---|

| This compound (DZPN) | β-Adrenergic Signaling | β-Adrenoceptors | Antagonized isoproterenol-induced tachycardia and uterine relaxation. | nih.govresearchgate.net |

| This compound (DZPN) | β-Adrenergic Signaling | [3H]dihydroalprenolol binding sites | Competitively inhibited ligand binding. | nih.gov |

| Dehydrozingerone (DHZ) | NF-κB Pathway | Phosphorylation and nuclear translocation of NF-κB/p65 | Inhibited phosphorylation and nuclear translocation, reducing inflammatory gene expression. | nih.gov |

| Dehydrozingerone (DHZ) | MAPK Pathway | Phosphorylation of p38 MAPK | Decreased phosphorylation in response to inflammatory stimuli. | nih.gov |

Structure Activity Relationship Sar Studies of Dehydrozingeronolol Analogues

Identification of Key Pharmacophoric Elements

No studies identifying the key pharmacophoric elements of Dehydrozingeronolol could be located.

Impact of Structural Modifications on Receptor Affinity and Selectivity

There is no available research on the synthesis of this compound analogues or the impact of their structural modifications on receptor affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No QSAR models for this compound derivatives have been published or described in the available scientific literature.

Conformational Analysis and Bioactive Conformation Studies

Conformational analysis and studies to determine the bioactive conformation of this compound have not been performed or reported.

Design, Synthesis, and Evaluation of Dehydrozingeronolol Analogues

Rational Design Principles for Novel Dehydrozingerone (B89773) Analogues

The design of novel dehydrozingerone analogues is primarily guided by established structure-activity relationships (SAR) and the strategic application of medicinal chemistry principles such as scaffold hopping and molecular hybridization. A key focus has been the modification of the α,β-unsaturated ketone moiety, which is often associated with instability, to improve the pharmacokinetic profile and in vivo activity of the resulting compounds. mdpi.com

One prominent design strategy involves replacing the α,β-unsaturated ketone with a more stable heterocyclic ring system. For instance, a series of trifluoromethylpyridine compounds were designed using a scaffold hopping approach, where the reactive ketone was converted into a pyridine (B92270) ring. mdpi.com This strategy aimed to enhance the stability and in vivo efficacy of the parent compound. Further modifications included the introduction of different linkers (e.g., phenoxy vs. benzyloxy) and various substituents on the benzene (B151609) ring to probe their impact on antifungal activity. mdpi.com

Another rational design approach involves the hybridization of the dehydrozingerone scaffold with other pharmacologically active moieties. This strategy aims to create chimeric molecules with enhanced or novel biological activities. For example, dehydrozingerone has been hybridized with a pyridoxine (B80251) (vitamin B6) fragment to generate analogues with potential antitumor properties. bohrium.comkpfu.ru Similarly, styryl hydrazine (B178648) thiazole (B1198619) hybrids have been designed by combining the dehydrozingerone scaffold with a thiazole ring, inspired by the structures of known antimycobacterial agents. researchgate.net

The design of phenoxy-acetamide derivatives of dehydrozingerone represents another key strategy, aimed at exploring their potential as anticancer agents. bohrium.comnih.gov These designs often involve computational studies, such as molecular docking, to predict the binding interactions of the analogues with their biological targets, thereby guiding the selection of substituents and linkers to optimize potency and selectivity. bohrium.comnih.govnih.gov

Synthetic Strategies for Analogue Libraries

The synthesis of dehydrozingerone analogue libraries typically begins with the preparation of the dehydrozingerone scaffold itself, which is often achieved through a Claisen-Schmidt condensation of vanillin (B372448) and acetone. sciforum.net From this parent compound, a variety of synthetic transformations can be employed to generate diverse libraries of analogues.

A common strategy involves the modification of the phenolic hydroxyl group. Alkylation of this group is a straightforward method to introduce various lipophilic or functionalized side chains. sciforum.net For instance, O-alkyl derivatives have been synthesized by reacting dehydrozingerone with different alkyl halides in the presence of a base. sciforum.net

The α,β-unsaturated ketone system of dehydrozingerone is another key site for modification. This moiety can undergo cyclization reactions to form heterocyclic rings. For example, reaction with hydrazine hydrochloride leads to the formation of pyrazoline derivatives. sciforum.net The resulting pyrazoline can then be further functionalized, for instance, by reacting the N-H group with various sulfonyl chlorides to produce a library of sulfonamide compounds. sciforum.net

The synthesis of phenoxy-acetamide derivatives involves a multi-step process. This typically includes the etherification of the phenolic hydroxyl group of dehydrozingerone with a suitable halo-acetyl derivative, followed by amidation with a range of amines to introduce diversity. nih.gov

For the creation of trifluoromethylpyridine analogues, a scaffold hopping strategy is employed. This involves a more complex synthetic route that transforms the α,β-unsaturated ketone into a substituted pyridine ring, a key structural change aimed at improving the compound's stability. mdpi.com Similarly, the synthesis of styryl hydrazine thiazole hybrids involves a multi-component reaction strategy to assemble the final complex structure from simpler building blocks. researchgate.net

The Mannich reaction has also been utilized to introduce aminomethyl groups onto the aromatic ring of dehydrozingerone, providing another avenue for generating structural diversity and modulating biological activity. jyoungpharm.org

Comparative Pharmacological Profiling of Dehydrozingerone Analogues

The pharmacological profiling of dehydrozingerone analogues has revealed a broad spectrum of biological activities, including anticancer, antifungal, and antimycobacterial effects. The potency and selectivity of these analogues are highly dependent on their specific structural modifications.

Anticancer Activity:

A study on phenoxy-acetamide derivatives of dehydrozingerone identified several compounds with potent in vitro anticancer activity against a panel of human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), A549 (lung), PC3 (prostate), and Panc1 (pancreatic). bohrium.comnih.gov For instance, compounds 2 , 4 , 9 , 14 , 26 , and 27 from this series exhibited IC₅₀ values in the low micromolar range (3.52 to 9.93 μM). nih.gov Mechanistic studies revealed that compound 2 induced cell cycle arrest and apoptosis, and also regulated epithelial-mesenchymal transition (EMT) markers. bohrium.comnih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 2 | HCT-116 | 4.87 |

| 2 | MCF-7 | 5.23 |

| 4 | HCT-116 | 6.12 |

| 9 | A549 | 7.34 |

| 14 | PC3 | 3.52 |

| 26 | MCF-7 | 9.93 |

| 27 | HCT-116 | 8.45 |

| Data sourced from a study on phenoxy-acetamide derivatives of dehydrozingerone. nih.gov |

Antifungal Activity:

Trifluoromethylpyridine derivatives of dehydrozingerone have shown promising in vitro antifungal activity against various plant pathogenic fungi. mdpi.com Notably, compound 17 from this series displayed broad-spectrum activity, with EC₅₀ values ranging from 2.88 to 9.09 μg/mL against fungi such as Rhizoctonia solani and Colletotrichum musae. mdpi.com The study also highlighted that phenoxytrifluoromethylpyridine derivatives were generally more potent than their benzyloxy counterparts. mdpi.com

| Compound | Fungal Strain | EC₅₀ (μg/mL) |

| 17 | Rhizoctonia solani | 2.88 |

| 17 | Colletotrichum musae | 3.15 |

| 17 | Fusarium oxysporum | 9.09 |

| 23 | Colletotrichum musae | 5.87 |

| Data sourced from a study on trifluoromethylpyridine derivatives of dehydrozingerone. mdpi.com |

Antimycobacterial Activity:

Diaryl ether dehydrozingerone derivatives have been investigated for their potential against Mycobacterium tuberculosis. Compounds 7 and 14 from this series exhibited tuberculocidal activity against the standard H37Rv strain, with minimal bactericidal concentrations (MBC) of 4 μg/mL and 8 μg/mL, respectively. nih.gov These compounds were also found to be effective against isoniazid-resistant and multi-drug resistant (MDR) strains of M. tuberculosis. nih.gov

| Compound | Strain | MBC (μg/mL) |

| 7 | M. tuberculosis H37Rv | 4 |

| 14 | M. tuberculosis H37Rv | 8 |

| Data sourced from a study on diaryl ether dehydrozingerone derivatives. nih.gov |

Investigation of Synergistic and Antagonistic Effects of Analogues

The investigation of synergistic and antagonistic effects of dehydrozingerone analogues, both in combination with other therapeutic agents and amongst themselves, is a critical area of research for developing effective combination therapies.

Synergistic Effects:

Several studies have reported significant synergistic effects when dehydrozingerone analogues are combined with existing drugs. For instance, structural analogues of dehydrozingerone containing a pyridoxine fragment have been shown to synergistically enhance the antitumor activity of known cytostatics such as doxorubicin, vinblastine, and paclitaxel. kpfu.rucolab.ws These analogues were found to possess membrane-damaging activity, which may explain the increased efficacy of the combination therapy. kpfu.rucolab.ws

In the context of antifungal activity, dehydrozingerone itself has demonstrated a synergistic effect when combined with dodecanol (B89629) against the yeast Saccharomyces cerevisiae. researchgate.net While dehydrozingerone alone showed weak antifungal activity, the combination significantly inhibited fungal growth. researchgate.net This synergy was attributed to the ability of dehydrozingerone to restrict multidrug resistance efflux pumps. researchgate.net

Furthermore, diaryl ether dehydrozingerone derivatives have been shown to have synergistic interactions with the frontline anti-tuberculosis drugs isoniazid (B1672263) and rifampicin (B610482) against M. tuberculosis. nih.gov This suggests their potential use in combination regimens to combat drug-resistant TB. nih.gov

Antagonistic Effects:

While the available literature predominantly highlights the synergistic potential of dehydrozingerone analogues, the possibility of antagonistic interactions should not be overlooked, although specific examples are not well-documented in the reviewed sources. Antagonism can occur through various mechanisms, such as competing for the same receptor or enzyme, or by one compound inducing the metabolism of the other. A thorough evaluation of potential antagonistic effects is a necessary component of the preclinical development of any new therapeutic agent. Further research is needed to systematically investigate both the synergistic and antagonistic profiles of dehydrozingerone analogue libraries to fully understand their therapeutic potential in combination regimens.

Metabolic Studies of Dehydrozingeronolol

In Vitro Metabolic Transformation Pathways

In vitro models are essential for studying the metabolic fate of xenobiotics, including dehydrozingeronolol. mhmedical.comnih.gov These models, often utilizing liver microsomes or intestinal bacteria, simulate the metabolic processes that occur in the body. nih.govmdpi.com The primary goal of these studies is to convert lipophilic compounds into more hydrophilic ones to facilitate their excretion. mhmedical.com

Research on related diarylheptanoids, such as curcumin (B1669340), provides insights into the potential metabolic pathways of this compound. nih.govmdpi.com For instance, in vitro studies with human colonic microbiota have shown that curcuminoids are metabolized into various catabolites. mdpi.com The biotransformation of curcumin by gut bacteria can lead to the formation of metabolites with altered biological activities. nih.gov

The metabolic pathways for diarylheptanoids often involve reduction and conjugation reactions. nih.govnih.gov For example, curcumin is first biotransformed into dihydrocurcumin (B1670591) and tetrahydrocurcumin, which are then converted to monoglucuronide conjugates. nih.govnih.gov These transformations suggest that this compound may undergo similar metabolic conversions.

Studies on other diarylheptanoids, like platyphylloside, in rumen fluid have identified several metabolites, indicating that the gastrointestinal microbiota plays a significant role in their transformation. acs.org The specific metabolites formed can depend on the microbial species present and the incubation conditions.

Enzymatic Biotransformation of this compound

The enzymatic biotransformation of this compound involves various enzymes that catalyze its conversion into different metabolites. mhmedical.com Key enzyme families involved in xenobiotic metabolism include cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. ku.edumdpi.com

Microbial enzymes also play a crucial role in the biotransformation of diarylheptanoids. nih.gov For example, Streptomyces species have been used to biotransform curcumin into its analogues. tandfonline.com Similarly, bacterial strains like Pseudomonas putida and Acinetobacter johnsonii can convert curcumin into other pharmacologically important compounds. researchgate.net These microbial systems are often cost-effective and highly selective, making them valuable tools for producing metabolites that are difficult to synthesize chemically. nih.govtandfonline.com

The biotransformation process can involve various reactions, including reduction, hydroxylation, and demethoxylation. In the case of curcumin, microbial biotransformation has been shown to yield gingerenone A through a reduction reaction. tandfonline.com The enzymes responsible for these transformations can be isolated and used for targeted synthesis of specific metabolites. rsc.org

The table below summarizes the enzymatic biotransformation of related diarylheptanoids, providing a model for the potential enzymatic conversions of this compound.

Metabolite Identification and Characterization

The identification and characterization of metabolites are critical steps in understanding the biotransformation of this compound. researchgate.net This process typically involves advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). tandfonline.comresearchgate.net High-resolution mass spectrometry provides accurate mass data, which is essential for determining the elemental composition of metabolites. evotec.com

Metabolite profiling aims to identify all possible metabolites in a biological sample. evotec.com The fragmentation patterns observed in MS/MS spectra are used to elucidate the structures of the metabolites. tandfonline.com For instance, the metabolites of curcumin have been successfully identified using LC-MS/MS without the need for isolation. tandfonline.com

The characterization process often involves comparing the chromatographic retention times and mass spectra of the metabolites with those of authentic standards, if available. nih.gov In the absence of standards, structural elucidation relies heavily on the interpretation of fragmentation data and comparison with related compounds.

The table below provides examples of identified metabolites from related diarylheptanoids, which can serve as a reference for the potential metabolites of this compound.

Compound Names Mentioned in the Article

Analytical Methodologies for Dehydrozingeronolol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of complex mixtures, enabling the separation of individual components. lmaleidykla.ltvscht.cz For Dehydrozingeronolol research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive compounds like this compound. openaccessjournals.com The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds such as phenols. mdpi.com

While a universally standardized HPLC method for this compound is not extensively documented in publicly available literature, a typical RP-HPLC method would involve the following components:

Column: A C18 column is a common choice for the separation of phenolic compounds due to its hydrophobic stationary phase. mdpi.commeasurlabs.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the analyte is in a non-ionized form) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. mdpi.commeasurlabs.com

Detector: A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used for quantification, set at the wavelength of maximum absorbance (λmax) for this compound. measurlabs.com

Flow Rate and Temperature: These parameters are optimized to achieve the best separation efficiency and peak resolution. mdpi.com

Table 8.1: Illustrative HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Note: This table represents a general method for phenolic compounds and would require optimization for the specific analysis of this compound. |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. vscht.cz For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. This typically involves converting polar functional groups, such as hydroxyl groups, into less polar and more volatile derivatives, for example, through silylation. lmaleidykla.lt

A standard GC analysis would entail:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is frequently used. vscht.cz

Carrier Gas: An inert gas such as helium or hydrogen is used as the mobile phase. phenomenex.com

Temperature Program: The column oven temperature is programmed to increase over time to elute compounds with different boiling points. gcms.cz

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are common choices. vscht.cz

Table 8.2: Representative GC Conditions for Derivatized Phenolic Compounds

| Parameter | Typical Setting |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Detector | Mass Spectrometer (MS) |

| Note: This table provides a general framework for the GC analysis of derivatized phenols and would need to be adapted and optimized for this compound. |

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic and Spectrometric Techniques for Characterization

Following separation, spectroscopic and spectrometric techniques are employed to identify and elucidate the structure of this compound.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. gentechscientific.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. rsc.orglibretexts.org It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. libretexts.org

Although specific ¹H and ¹³C NMR spectral data for this compound are not widely published, the expected spectra can be predicted based on its chemical structure. The aromatic protons, the protons of the ethylenic bridge, the methoxy (B1213986) group, and the hydroxyl group would all have characteristic chemical shifts and coupling patterns.

Table 8.3: Predicted ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.5 |

| Ethylenic Protons (α,β-unsaturated) | 6.0 - 7.0 |

| Methoxy Protons (-OCH₃) | ~3.8 |

| Phenolic Hydroxyl Proton (-OH) | 5.0 - 8.0 (variable) |

| Carbonyl α-Protons | 2.5 - 3.0 |

| Note: These are estimated values and can vary depending on the solvent and other experimental conditions. |

Table 8.4: Predicted ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 110 - 160 |

| Ethylenic Carbons (C=C) | 120 - 150 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Note: These are estimated values and can vary depending on the solvent and other experimental conditions. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. msu.edu This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The phenolic ring and the conjugated α,β-unsaturated ketone system in this compound act as chromophores.

The UV-Vis spectrum provides information about the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure. msu.edu The presence of conjugation in this compound would be expected to result in a λmax in the UV region, likely between 250 and 350 nm. msu.eduumn.edu The exact λmax would be influenced by the solvent used for the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Analytical Approaches for Complex Biological Matrices

The quantitative analysis of this compound and its metabolites in complex biological matrices, such as plasma, urine, and tissue homogenates, necessitates sophisticated analytical strategies to ensure sensitivity, specificity, and accuracy. unam.mxmdpi.com Modern analytical workflows typically involve meticulous sample preparation, followed by high-performance separation and sensitive detection techniques. researchgate.net

The most prevalent and powerful techniques for this purpose are hyphenated chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS). unam.mxresearchgate.netresearchgate.net These approaches provide the high resolution and sensitivity required for detecting trace amounts of the target analytes within a complex mixture of endogenous substances. researchgate.net

Sample Preparation: A critical first step in the analysis of this compound from biological samples is the effective extraction and clean-up of the analyte. unam.mx This is crucial to remove interfering substances that can affect the accuracy and precision of the analysis. mdpi.com Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): This has become a widely used and often automated method for sample clean-up and concentration. unam.mx It involves passing the liquid sample through a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent.

Protein Precipitation: This method is often used for plasma or serum samples to remove proteins that can interfere with the analysis. mdpi.com

Chromatographic Separation and Detection:

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of small molecules like this compound in biological matrices. mdpi.comprotocols.io HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net The separated components then enter the mass spectrometer, which provides highly specific and sensitive detection. acs.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also highly effective, particularly for volatile or semi-volatile compounds. researchgate.net For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability. researchgate.net GC-MS offers excellent chromatographic resolution and sensitivity. mdpi.com

Recent advancements in analytical instrumentation have further improved the capabilities for this compound research. Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and enhanced resolution compared to conventional HPLC. researchgate.netjicrcr.com High-resolution mass spectrometry (HRMS) provides more accurate mass measurements, aiding in the identification of unknown metabolites and improving confidence in analytical results. iitb.ac.in

The choice of the specific analytical method depends on various factors, including the nature of the biological matrix, the concentration of the analyte, and the specific research question being addressed. unam.mx

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data in this compound research, rigorous method validation and ongoing quality control are essential. uspnf.comcompliancequest.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org The validation process follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.comlabmanager.com

Key parameters assessed during method validation include:

Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest and not from other components in the sample matrix. ich.orgsaspublishers.com

Linearity and Range: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range. ich.orglabmanager.com This is typically evaluated by analyzing a series of standards at different concentrations. saspublishers.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. demarcheiso17025.comeuropa.eu

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (within-day precision) and intermediate precision (between-day and inter-analyst precision). ich.orgdemarcheiso17025.comeuropa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.comsaspublishers.comeuropa.eu

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. demarcheiso17025.com

Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure that the sample integrity is maintained throughout the analytical process. pharmtech.com

Quality Control (QC): Once a method is validated, a quality control program is implemented to monitor its performance over time. standardmethods.orgresearchgate.net This involves the routine analysis of QC samples at different concentrations alongside the study samples. ufz.de The results of the QC samples are compared against pre-defined acceptance criteria to ensure that the analytical run is valid. standardmethods.org This systematic approach ensures the consistency and reliability of the data generated in this compound research. ivoryresearch.com

The table below provides an example of typical validation parameters and acceptance criteria for an LC-MS/MS method for this compound analysis in a biological matrix.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85% - 115% |

| Precision (RSD) | ≤ 15% |

| Limit of Quantitation (LOQ) Precision (RSD) | ≤ 20% |

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools for predicting the structural and energetic properties of bioactive molecules like Dehydrozingeronolol. These methods provide critical insights into the compound's three-dimensional conformation, which is fundamental to its interaction with biological targets.

Research has employed molecular modeling to determine the most stable conformations of related compounds through the identification of global and local energetic minima. researchgate.net A key finding from these computational studies is the significance of intramolecular hydrogen bonding in stabilizing the structure. For instance, in derivatives containing a secondary amino group, a hydrogen bond often forms between the hydrogen of the amino group and the oxygen of the phenolic group. researchgate.net In other analogues, this bond can occur between the phenolic hydrogen and the nitrogen of a heterocyclic amine. researchgate.net The calculated enthalpy values for these hydrogen bonds are in the range of 10.1 to 21.49 kJ/mol, with bond distances between 0.229 and 0.255 nm, confirming their role in maintaining a stable molecular conformation. researchgate.net Such computational analyses are crucial for understanding the structure-activity relationships that govern the compound's biological effects.

Potential for Novel Therapeutic Target Identification

Research into the pharmacological effects of this compound has identified its significant interaction with the adrenergic system, pointing toward specific therapeutic targets. The primary target identified through both in vivo and in vitro studies is the β-adrenoceptor. researchgate.net

Studies on anesthetized normotensive rats showed that this compound produces a dose-dependent bradycardia (slowing of the heart rate) and a sustained pressor action. researchgate.net Crucially, it was found to inhibit the tachycardia (abnormally rapid heart rate) induced by isoproterenol (B85558), a known β-adrenergic agonist. researchgate.net However, it did not block the pressor responses induced by phenylephrine (B352888), an α-adrenergic agonist, indicating a degree of selectivity for β-adrenoceptors. researchgate.net

Further in vitro experiments reinforced these findings. This compound was shown to antagonize the positive chronotropic (heart rate-increasing) effects of isoproterenol in isolated guinea-pig right atria and the relaxation responses in isolated rat uterus horns, both of which are mediated by β-adrenoceptors. researchgate.net This body of evidence firmly establishes the β-adrenoceptor as a key therapeutic target for this compound and suggests its potential application as a β-adrenergic blocking agent. researchgate.net The ability to modulate β-adrenoceptor activity is the basis for many clinically important drugs, particularly in cardiovascular medicine. researchgate.net

Interactive Table: Research Findings on this compound

| Research Area | Key Finding | Methodology | Significance | Citation |

|---|---|---|---|---|

| Molecular Modeling | The most stable conformation involves an intramolecular hydrogen bond. | Computational Chemistry | Provides insight into the structural stability and conformation of this compound derivatives. | researchgate.net |

| Therapeutic Target ID | Identified as a β-adrenoceptor antagonist. | In vivo (rat models), In vitro (isolated organs) | Inhibits isoproterenol-induced tachycardia, indicating potential as a β-blocker. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

While specific green synthetic routes for this compound are not yet extensively documented in publicly available research, the principles of green chemistry offer a clear framework for developing more sustainable and environmentally benign manufacturing processes in the future. nih.govispe.org Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. ispe.orgastrazeneca.com

Potential green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Use of Biocatalysts: Enzymes and biocatalysts could replace traditional chemical reagents, offering highly specific and efficient reactions under milder conditions, thereby reducing energy consumption and waste. ispe.orghilarispublisher.com Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful green approach. hilarispublisher.com

Eco-Friendly Solvents and Reaction Conditions: A primary goal of green chemistry is to replace hazardous organic solvents like chloroform (B151607) or dichloromethane (B109758) with safer alternatives. ispe.orgmatanginicollege.ac.in Water, supercritical carbon dioxide, and ionic liquids are prominent examples of greener solvents that could be explored for this compound synthesis. matanginicollege.ac.in Additionally, developing solvent-free reaction conditions would be an ideal advancement. hilarispublisher.com

Renewable Feedstocks: Traditional synthesis often relies on petroleum-derived precursors. matanginicollege.ac.in A greener approach would involve utilizing renewable starting materials, such as compounds derived from biomass or agricultural waste, to reduce dependence on fossil fuels. ispe.orghilarispublisher.com

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. astrazeneca.com This, combined with continuous flow synthesis techniques, can significantly reduce waste generation compared to traditional batch processing. ispe.org

The integration of these principles could revolutionize the production of this compound, making it not only a pharmacologically interesting molecule but also an example of sustainable chemical manufacturing. nih.gov

Integration of Omics Technologies in this compound Research

Omics technologies, which allow for the large-scale analysis of biological molecules, represent a significant frontier in understanding the comprehensive effects of compounds like this compound. mdpi.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, leading to the identification of novel mechanisms and biomarkers. mdpi.comnih.gov

The primary omics fields that could be applied to future this compound research include:

Genomics and Transcriptomics: Genomics is the study of an organism's complete set of DNA, while transcriptomics analyzes the complete set of RNA transcripts. isaaa.orgfrontiersin.org By treating cells or model organisms with this compound and performing transcriptomic analysis (e.g., via RNA-Seq), researchers could identify all genes whose expression levels are altered by the compound. frontiersin.orgfrontiersin.org This could reveal the full range of signaling pathways and cellular processes modulated by this compound, far beyond its known effects on β-adrenoceptors.

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions within a cell. isaaa.org Using mass spectrometry-based proteomics, scientists can quantify changes in the abundance of thousands of proteins following treatment with this compound. mdc-berlin.de This approach can help identify not only the direct protein targets of the compound but also the downstream effects on protein networks and cellular machinery. mdc-berlin.de

Integrating these multi-omics datasets would allow for a holistic understanding of this compound's biological activity, facilitating the identification of new therapeutic targets and advancing its potential clinical applications. mdpi.com

Q & A

Q. What in vitro-in vivo extrapolation (IVIVE) models predict human pharmacokinetics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.